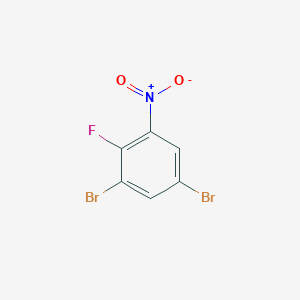

1,5-Dibromo-2-fluoro-3-nitrobenzene

Description

Overview of Halogenated Nitrobenzene (B124822) Chemistry

Electron-Withdrawing Effects of Nitro and Halogen Substituents on Aromatic Systems

The reactivity of an aromatic ring is profoundly affected by its substituents. Both nitro groups and halogens are classified as electron-withdrawing groups, meaning they pull electron density away from the benzene (B151609) ring, making it less reactive towards electrophilic aromatic substitution compared to benzene itself. nih.govapolloscientific.co.uk

The nitro group is a powerful deactivating group, withdrawing electron density through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma bond. americanchemicalsuppliers.com

Resonance Effect (-M): The nitro group can delocalize the pi electrons of the benzene ring into itself, creating positive charges at the ortho and para positions. americanchemicalsuppliers.com

This strong deactivation makes electrophilic substitution on nitrobenzene more difficult, requiring harsher reaction conditions. scielo.br The electron deficiency is most pronounced at the ortho and para positions, which directs incoming electrophiles to the relatively more electron-rich meta position. sigmaaldrich.com

Halogens exhibit a more complex behavior. They are also deactivating due to a strong electron-withdrawing inductive effect (-I) owing to their high electronegativity. americanchemicalsuppliers.com However, they possess lone pairs of electrons that can be donated into the aromatic ring via resonance (+M), which increases electron density at the ortho and para positions. americanchemicalsuppliers.com While the inductive effect is stronger and ultimately deactivates the ring, the resonance effect directs incoming electrophiles to the ortho and para positions. americanchemicalsuppliers.com

In 1,5-Dibromo-2-fluoro-3-nitrobenzene, the cumulative electron-withdrawing power of two bromine atoms, a fluorine atom, and a nitro group makes the aromatic ring highly electron-deficient.

Comparative Analysis with Related Halogenated Nitrobenzene Isomers

The specific placement of halogen and nitro substituents on the benzene ring creates distinct isomers, each with unique properties and reactivity. The substitution pattern of this compound can be compared with other polyhalogenated nitrobenzenes to understand its distinct chemical nature.

| Property | This compound | 1,3-Dibromo-5-fluoro-2-nitrobenzene | 5-Bromo-1,3-difluoro-2-nitrobenzene | 2,5-Dibromo-1-fluoro-3-nitrobenzene |

| CAS Number | 361436-26-2 sigmaaldrich.com | 898128-02-4 chemsrc.com | 147808-42-2 bldpharm.com | 1807182-22-4 3wpharm.com |

| Molecular Formula | C₆H₂Br₂FNO₂ sigmaaldrich.com | C₆H₂Br₂FNO₂ chemsrc.com | C₆H₂Br₂FNO₂ bldpharm.com | C₆H₂Br₂FNO₂ 3wpharm.com |

| Molecular Weight | 298.89 g/mol sigmaaldrich.com | 298.89 g/mol chemsrc.com | 239.99 g/mol bldpharm.com | 298.89 g/mol 3wpharm.com |

| Boiling Point | 289.2±35.0 °C sigmaaldrich.com | 241.2±35.0 °C chemsrc.com | Not Available | Not Available |

Note: this compound and 1,3-Dibromo-2-fluoro-5-nitrobenzene are different names for the same chemical structure. The data reflects the information available for the respective CAS numbers found in searches.

The different arrangements of the electron-withdrawing groups in these isomers lead to variations in their dipole moments, crystal packing, and the reactivity of specific positions on the ring towards nucleophilic or further electrophilic attack.

The Role of this compound as a Versatile Intermediate in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily used for research and development purposes. americanchemicalsuppliers.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to construct more complex molecules.

The key reactive features of the molecule include:

The Nitro Group: This group can be readily reduced to an amino group (–NH₂) using standard reducing agents. This transformation is fundamental in the synthesis of anilines, which are themselves critical precursors for dyes, pharmaceuticals, and polymers. For instance, the related compound 3,5-dibromo-4-fluoroaniline (B1419471) can be generated from this nitroaromatic precursor.

The Bromine Atoms: The bromine atoms are susceptible to replacement via nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the strongly electron-withdrawing nitro group. They can also participate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the formation of new carbon-carbon bonds.

The combination of these functional groups allows for a stepwise and controlled modification of the molecule, making it a versatile platform for synthesizing highly substituted aromatic compounds that are often explored in medicinal chemistry and materials science. nih.gov

Historical Context and Evolution of Synthetic Methodologies for Related Compounds

The synthesis of nitroaromatic compounds has a long history, with nitration being one of the oldest and most studied electrophilic aromatic substitution reactions. nih.gov The traditional method involves the use of a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which then attacks the aromatic ring. nih.gov

The synthesis of simple molecules like nitrobenzene or dinitrotoluene is straightforward. However, the preparation of complex polyhalogenated nitroaromatics like this compound requires more sophisticated, multi-step synthetic strategies. The evolution of these methods reflects the broader advancements in organic synthesis:

Early Methods: Initially, syntheses would rely on sequential electrophilic substitution reactions (e.g., halogenation followed by nitration or vice versa). However, the directing effects of the substituents often lead to a mixture of isomers, necessitating difficult purification steps. For example, nitration of a di-substituted benzene can result in several products with low selectivity. google.com

Directed Synthesis: To overcome the issue of isomer mixtures, modern organic synthesis employs more controlled methods. This can involve the use of blocking groups, directed ortho-metalation, or Sandmeyer-type reactions where an amino group is converted into a halogen or nitro group via a diazonium salt. These strategies provide much greater control over the final substitution pattern.

Modern Catalysis: The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted aromatics. Starting from a simpler polyhalogenated arene, specific positions can be functionalized with high precision.

Patents for complex molecules often detail these intricate synthetic routes, sometimes involving the reduction of a nitro group to an aniline (B41778), followed by halogenation, and subsequent diazotization to introduce another desired group, showcasing the industrial applicability of these advanced methods. google.com The availability of specific building blocks like this compound is a direct result of this evolution in synthetic methodology, enabling chemists to construct novel and complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2-fluoro-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQVKMVBSJDXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,5 Dibromo 2 Fluoro 3 Nitrobenzene and Its Derivatives

De Novo Synthesis Strategies

De novo synthesis refers to the creation of a complex molecule from simpler, commercially available starting materials. This approach for 1,5-Dibromo-2-fluoro-3-nitrobenzene and its derivatives relies on the precise control of a series of chemical reactions to install the desired functional groups at specific positions on the benzene (B151609) ring.

Multi-Step Conversions from Simpler Benzene Derivatives

The construction of highly substituted benzenes often begins with a simple benzene ring or a monosubstituted derivative. The key to this strategy is the order of reactions, as the substituent already on the ring will dictate the position of the next incoming group. pressbooks.pubfiveable.me

Regioselective Halogenation (Bromination, Fluorination)

Regioselective halogenation is a cornerstone of synthesizing substituted aromatic compounds. The position of an incoming halogen is directed by the electronic properties of the substituents already present on the aromatic ring. Activating groups generally direct incoming electrophiles to the ortho and para positions, while most deactivating groups direct them to the meta position. msu.edu

For instance, in the synthesis of halogenated nitroarenes, the selective introduction of bromine or chlorine can be achieved with high regioselectivity. The use of copper(II) halides, such as CuBr₂ and CuCl₂, provides a milder and more selective alternative to traditional methods that use elemental bromine or chlorine. acs.orgacs.org This method has been shown to be effective for the para-selective halogenation of nitrosoarenes, which can then be oxidized to the corresponding nitroarenes. acs.orgnih.gov The reaction proceeds under mild conditions and gives good yields of the desired halogenated product. acs.org The ability to control halogenation is critical; for example, bromination of nitrobenzene (B124822) requires significant heating and yields the meta-substituted product, highlighting the influence of the deactivating nitro group. msu.edu

Controlled Nitration Reactions to Achieve Specific Isomers

Controlled nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro (NO₂) group onto a benzene ring. The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.comyoutube.com The success of achieving a specific isomer hinges on the directing effects of the substituents already on the ring. msu.edu

A pertinent example is the synthesis of 1,4-Dibromo-2-fluoro-5-nitrobenzene, an isomer of the target compound. This synthesis starts with the precursor 1,4-dibromo-2-fluorobenzene (B72686). The existing bromo and fluoro substituents direct the incoming nitro group to the C5 position. guidechem.com The reaction conditions are carefully controlled to ensure high yield and selectivity.

Table 1: Controlled Nitration of 1,4-dibromo-2-fluorobenzene

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 1,4-dibromo-2-fluorobenzene | Ammonium nitrate, Trifluoroacetic acid (TFA), Trifluoroacetic anhydride (B1165640) (TFAA), Dichloromethane (DCM) | Ice bath, then room temperature for 24 hours | 1,4-Dibromo-2-fluoro-5-nitrobenzene | 85% | guidechem.com |

This demonstrates how the pre-existing substitution pattern governs the outcome of the nitration reaction, allowing for the synthesis of a specific, highly substituted isomer. guidechem.com

Sequential Functional Group Transformations

The synthesis of complex molecules like this compound often requires a series of reactions that not only add new groups but also modify existing ones. nih.gov This sequential approach is critical when direct substitution is not feasible or does not yield the desired isomer. youtube.compressbooks.pub Common transformations include the reduction of a nitro group to an amine (NH₂), and the conversion of an amine to a variety of other functional groups via a diazonium salt intermediate.

A clear illustration of this is a synthetic route that begins with 1-fluoro-2-amino-3-nitrobenzene. google.com Through a sequence of diazotization reactions, the amino group can be strategically replaced. First, a diazotization-bromination (a Sandmeyer-type reaction) converts the amino group to a bromo group, yielding 1-fluoro-2-bromo-3-nitrobenzene. Subsequently, the nitro group on this intermediate can be reduced to an amine, which can then undergo further reactions, such as a diazotization-iodination to introduce an iodine atom. google.com

Table 2: Example of Sequential Functional Group Transformation

| Step | Starting Material | Reagents/Reaction | Product | Reference |

| 1 | 1-fluoro-2-amino-3-nitrobenzene | Diazotization Bromination (e.g., NaNO₂, HBr, CuBr) | 1-fluoro-2-bromo-3-nitrobenzene | google.com |

| 2 | 1-fluoro-2-bromo-3-nitrobenzene | Reduction (e.g., Fe, HCl) | 1-fluoro-2-bromo-3-aminobenzene | google.com |

| 3 | 1-fluoro-2-bromo-3-aminobenzene | Diazotization Iodination (e.g., NaNO₂, HI) | 1-fluoro-2-bromo-3-iodobenzene | google.com |

This step-by-step modification demonstrates the power of sequential transformations in building complex substitution patterns that would be inaccessible through direct substitution methods alone. nih.govgoogle.com

Fluorodenitration Pathways for Fluorine Introduction

While fluorination can be achieved through various methods, fluorodenitration represents a specific pathway where a nitro group is directly replaced by a fluorine atom. This is a type of nucleophilic aromatic substitution reaction. Such reactions are particularly useful when the aromatic ring is activated towards nucleophilic attack by the presence of strong electron-withdrawing groups, such as the nitro group itself.

The process can be carried out using reagents like anhydrous molten alkali metal acid fluorides. This method facilitates the nucleophilic replacement of a nitro group with a fluorine atom on an aromatic nucleus. This pathway provides an alternative to other fluorination techniques, such as electrophilic fluorination or the Balz-Schiemann reaction, and can be advantageous in specific synthetic contexts, particularly for preparing fluorinated aromatic compounds that are valuable as intermediates for pharmaceuticals and agricultural chemicals.

Utilization of Precursors with Pre-established Substitution Patterns

For example, the synthesis of 1,4-Dibromo-2-fluoro-5-nitrobenzene effectively uses 1,4-dibromo-2-fluorobenzene as a starting material. guidechem.com The substitution pattern is largely set, and the final step is a regioselective nitration. Similarly, the synthesis of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene can be achieved from 2-Bromo-4-fluoro-6-nitrophenol, where the bromo, fluoro, and nitro groups are already in place. chemicalbook.com The synthesis is completed by a simple functional group modification (methylation of the phenol).

Table 3: Syntheses from Precursors with Pre-established Patterns

| Target Compound | Precursor | Final Reaction Step(s) | Reference |

| 1,4-Dibromo-2-fluoro-5-nitrobenzene | 1,4-dibromo-2-fluorobenzene | Nitration | guidechem.com |

| 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | 2-Bromo-4-fluoro-6-nitrophenol | Methylation (with Iodomethane) | chemicalbook.com |

| 1-fluoro-2-bromo-3-nitrobenzene | 1-fluoro-2-amino-3-nitrobenzene | Diazotization Bromination | google.com |

This methodology underscores the importance of retrosynthetic analysis in identifying advanced intermediates that simplify the path to the final complex molecule.

Derivatization from Analogous Dibromofluoronitrobenzene Isomers

The synthesis of specifically substituted aromatic compounds often involves the strategic manipulation of isomeric precursors. This can be achieved through reactions that induce isomerization or rearrangement, altering the substitution pattern on the aromatic ring to yield the desired target molecule.

Isomerization and Rearrangement Studies

The direct synthesis of this compound can be challenging, making the isomerization of more readily available isomers a potentially viable synthetic route. Isomerization in nitroaromatic compounds can be influenced by thermal or photochemical conditions. For instance, studies on the photodissociation of nitrobenzene have revealed "roaming-mediated isomerization" pathways where the nitro group can rearrange to a nitrite, which can then lead to different substitution patterns upon decomposition and recombination. whiterose.ac.uk While direct studies on this compound are not extensively documented, the principles observed in related systems, such as the photochemical and thermal Smiles rearrangements of β-(nitrophenoxy)methylamines, suggest that intramolecular nucleophilic aromatic substitution can lead to the migration of substituents. researchgate.net In these reactions, an ortho, meta, or para relationship between the nitro group and a side chain with a nucleophile dictates the feasibility and outcome of the rearrangement.

The regioselectivity of such rearrangements is governed by complex electronic factors. Theoretical studies on fluorine-substituted azobenzene (B91143) derivatives have shown that the position of fluorine atoms significantly influences the molecular orbital distribution, which in turn affects the mechanism and products of isomerization. whiterose.ac.uk For polyhalogenated nitrobenzenes, both thermal and photochemical inputs can potentially overcome the activation barriers for halide or nitro group migration, although such processes often lead to a mixture of products requiring careful separation and characterization.

Catalytic Approaches in Synthesis

Catalytic methods, particularly those employing transition metals, offer powerful tools for the selective functionalization of C-X bonds (where X is a halogen). For a molecule like this compound, the two bromine atoms are electronically and sterically distinct, offering opportunities for regioselective transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type for further functionalization)

Palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a prominent example. The reactivity of the two bromine atoms in this compound in a Suzuki-Miyaura coupling is expected to differ based on their chemical environment. The C-Br bond at the 5-position is flanked by a nitro group and a fluorine atom, while the C-Br bond at the 1-position is adjacent to a fluorine atom.

The site-selectivity of such reactions on dihaloarenes can be controlled by several factors, including the choice of catalyst, ligands, and reaction conditions. scispace.comresearchgate.net In many cases, the reaction occurs preferentially at the more electron-deficient or less sterically hindered position. nih.govrsc.org For dihalobenzenes, the reaction generally favors the carbon-halogen bond with the less electron-rich carbon. scispace.com The fluorine atom and the nitro group, both being electron-withdrawing, will influence the electrophilicity of the adjacent carbon atoms. The interplay of these electronic effects and the steric hindrance around each bromine atom will dictate the regiochemical outcome of a mono-substitution reaction.

While specific studies on this compound are limited, research on analogous systems like 3,5-dibromo-2-pyrone in Suzuki-Miyaura couplings has shown that high regioselectivity can be achieved by tuning the reaction conditions. bohrium.comresearchgate.net For instance, the choice of solvent and the presence of copper(I) additives can decisively influence which bromine atom undergoes oxidative addition to the palladium catalyst. researchgate.net This highlights the potential for selectively functionalizing one of the bromine atoms in this compound to generate a wide range of derivatives.

Below is a table illustrating typical conditions for Suzuki-Miyaura reactions, which could be adapted for the selective functionalization of this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Potential Outcome |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 | Mono- or di-arylated product |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 80-110 | Potential for high regioselectivity |

| PdCl₂(dppf) | - | K₂CO₃ | DMF | 90-120 | Effective for a range of boronic acids |

Copper-Catalyzed N-Arylation for Aniline (B41778) Derivatives

The synthesis of aniline derivatives from aryl halides is a fundamental transformation in organic chemistry, often achieved through copper-catalyzed N-arylation reactions, such as the Ullmann condensation. This methodology can be applied to this compound to introduce an amino group, which can then serve as a handle for further diversification. The reduction of the nitro group to an amine is a competing and often concomitant reaction that needs to be considered.

Copper-catalyzed N-arylation typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base. Modern protocols often utilize ligands to facilitate the reaction under milder conditions. The choice of amine, solvent, and temperature can influence the reaction's efficiency and selectivity. For instance, a facile and practical copper powder-catalyzed Ullmann amination of aryl halides with aqueous methylamine (B109427) has been reported to proceed efficiently without the need for an organic solvent or ligand. organic-chemistry.org

The synthesis of aniline derivatives from this compound would likely proceed by substitution of one of the bromine atoms. The relative reactivity of the two C-Br bonds would again be a critical factor in determining the product distribution. Subsequently, or concurrently, the nitro group could be reduced to an aniline, leading to a variety of diaminobromofluorobenzene derivatives.

The table below outlines general conditions for copper-catalyzed N-arylation that could be applied to this compound.

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Amine Source |

| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 100-140 | Primary or secondary amines |

| Cu₂O | L-Proline | Cs₂CO₃ | DMSO | 80-120 | Various amides and heterocycles |

| Copper Powder | None | None | Water | 100 | Aqueous methylamine |

Mechanistic Studies and Reactivity Profiles of 1,5 Dibromo 2 Fluoro 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction class for this compound, driven by the electron-deficient nature of the benzene (B151609) ring.

Investigating the Electrophilic Character of the Aromatic Ring

The aromatic ring of 1,5-dibromo-2-fluoro-3-nitrobenzene exhibits a significant electrophilic character. This is a direct consequence of the presence of three potent electron-withdrawing groups: two bromine atoms, one fluorine atom, and a nitro group. These groups deactivate the ring towards electrophilic attack and, conversely, activate it for nucleophilic aromatic substitution. The nitro group, in particular, strongly activates the ring for such reactions.

Computational analyses, such as Density Functional Theory (DFT) calculations, provide further insight into the electronic properties of similar compounds. For instance, calculations on 5-bromo-1-chloro-2-fluoro-3-nitrobenzene (B1443954) reveal a significant dipole moment, indicating a highly polarized molecule, and a HOMO-LUMO gap that suggests moderate reactivity. The nitro group is a primary driver of this electrophilicity.

Reaction Kinetics and Thermodynamics with Diverse Nucleophiles (e.g., oxygen, sulfur, nitrogen, carbon nucleophiles)

The kinetics of SNAr reactions are influenced by the nature of the nucleophile and the specific positions on the aromatic ring. Generally, the addition of a nucleophile to the aromatic ring is the rate-determining step in SNAr reactions. doubtnut.com

Studies on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrate that they readily undergo nucleophilic aromatic substitution with a variety of nucleophiles. beilstein-journals.orgnih.gov These include oxygen (e.g., phenoxides), sulfur (e.g., thiolates), and nitrogen (e.g., amines) nucleophiles. beilstein-journals.orgnih.gov Vicarious nucleophilic substitution (VNS) reactions with carbon, oxygen, and nitrogen nucleophiles have also been shown to proceed efficiently. nih.gov The reaction times for VNS are typically short, and they occur at low temperatures. nih.gov

The following table summarizes the types of nucleophiles that have been observed to react with similar activated aromatic systems:

| Nucleophile Type | Example |

| Oxygen | Phenoxides, Hydroxides |

| Sulfur | Thiolates |

| Nitrogen | Amines, Ammonia |

| Carbon | Carbanions (in VNS reactions) |

It is important to note that while these are general observations for similar compounds, the specific kinetics and thermodynamics for this compound would require dedicated experimental studies.

Regioselectivity and Site Preference in SNAr Reactions

In polysubstituted benzenes like this compound, the position of nucleophilic attack is a critical aspect of its reactivity. The electron-withdrawing groups direct the incoming nucleophile to specific positions on the ring. The nitro group activates the positions ortho and para to it for nucleophilic attack. nih.gov

In the case of this compound, the fluorine atom is generally the most likely leaving group in an SNAr reaction. This is because the C-F bond is highly polarized, making the carbon atom more electrophilic, and fluoride (B91410) is a relatively good leaving group in this context. The positions ortho and para to the nitro group are activated. Therefore, nucleophilic attack is most likely to occur at the carbon bearing the fluorine atom.

Studies on the related compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene show that nucleophilic aromatic substitution primarily occurs at the fluorine-bearing carbon. beilstein-journals.orgnih.gov Furthermore, vicarious nucleophilic substitution reactions on this analog show high regioselectivity, which is attributed to the steric hindrance provided by the fluorine substituent. nih.gov

Role of Electron-Withdrawing Groups (Bromine, Fluorine, Nitro) in Activating Aromatic Positions

The electron-withdrawing groups (EWGs) are fundamental to the reactivity of this compound in SNAr reactions. Their roles are multifaceted:

Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups. It activates the aromatic ring towards nucleophilic attack through both inductive and resonance effects. nih.gov It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy. nih.gov The primary positions of activation are those ortho and para to the nitro group. nih.gov

The combined effect of these groups makes the aromatic ring of this compound highly susceptible to nucleophilic attack, particularly at the position occupied by the fluorine atom.

Reduction Reactions of the Nitro Group

The nitro group in this compound can be chemically transformed, most notably through reduction.

Chemoselective Reduction to Amino Derivatives

The reduction of a nitro group to an amine is a common and important transformation in organic synthesis. For a molecule like this compound, which contains other reducible functional groups (the bromo groups), chemoselectivity is a key challenge.

A variety of methods have been developed for the chemoselective reduction of aromatic nitro compounds, which are applicable to this substrate. These methods often aim to preserve other functional groups, such as halogens. organic-chemistry.org

The following table outlines several reagent systems used for the chemoselective reduction of nitroarenes to arylamines, which could potentially be applied to this compound:

| Reagent/Catalyst System | Key Features |

| Sm(0) / 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide | Mild, electron-transfer method with good selectivity. organic-chemistry.org |

| B₂pin₂ / KOtBu | Metal-free reduction that tolerates various reducible functional groups. organic-chemistry.org |

| Carbonyl iron powder (CIP) in water | Mild, safe, and environmentally friendly. organic-chemistry.org |

| Tetrahydroxydiboron / 4,4'-bipyridine | Metal-free, highly chemoselective, and rapid at room temperature. organic-chemistry.org |

| Co catalyst / Methylhydrazine | Chemoselective reduction in excellent yields. organic-chemistry.org |

| Iron-based catalyst / Formic acid | Base-free transfer hydrogenation with good functional group tolerance. organic-chemistry.org |

These methods offer a range of conditions (metal-free, mild, etc.) that could be optimized for the selective reduction of the nitro group in this compound to the corresponding aniline (B41778) derivative, 3,5-dibromo-2-fluoroaniline (B13933178), leaving the bromo substituents intact. The choice of reagent is crucial to avoid unwanted side reactions like hydrodehalogenation.

Catalytic Hydrogenation Mechanisms

The most common reaction involving nitroaromatic compounds is the reduction of the nitro group to an amine. For this compound, this transformation yields 3,5-dibromo-2-fluoroaniline, a valuable synthetic intermediate. The process is typically achieved through catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst.

The mechanism of catalytic hydrogenation of nitroarenes is a multi-step process that occurs on the surface of the catalyst. researchgate.net While the specific intermediates can vary depending on the catalyst and reaction conditions, a generally accepted pathway involves the following key stages:

Adsorption: Both the nitroarene and molecular hydrogen are adsorbed onto the active sites of the catalyst surface. researchgate.net The π-system of the benzene ring and the nitro group interact with the metal surface. rsc.org

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the metal surface, forming reactive metal-hydride species.

Stepwise Reduction: The adsorbed nitro group is sequentially reduced. This typically proceeds through nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates before the final amine (-NH₂) is formed. researchgate.net The pathway can be described as follows:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Desorption: Once the reduction is complete, the aniline product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle. researchgate.net

The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst and the reaction parameters.

Table 1: Typical Catalysts and Conditions for Nitroarene Hydrogenation

| Catalyst | Solvent(s) | Temperature (°C) | Pressure (atm) | Notes |

| Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | Ambient - 80 | 1 - 50 | Highly efficient and most commonly used; can sometimes lead to dehalogenation at higher temperatures/pressures. rsc.orgresearchgate.net |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | Acetic Acid, Ethanol | Ambient | 1 - 4 | Very active catalyst, often used when Pd/C is ineffective. |

| Raney Nickel (Raney Ni) | Ethanol, Methanol | 25 - 100 | 10 - 100 | A cost-effective option, but often requires higher temperatures and pressures. gla.ac.uk |

| Tin(II) Chloride (SnCl₂) / HCl | Hydrochloric Acid | Reflux | N/A | A classical chemical reduction method, not catalytic. |

This table presents generalized conditions and may require optimization for the specific substrate, this compound.

Electrophilic Aromatic Substitution (EAS) on Activated Derivatives

The this compound ring is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing effect of the nitro group. However, reduction of the nitro group to an amino (-NH₂) group dramatically changes the ring's reactivity. The resulting 3,5-dibromo-2-fluoroaniline is an activated derivative where the amino group, a strong activator, facilitates EAS reactions.

In 3,5-dibromo-2-fluoroaniline, the directing effects of the substituents must be considered to predict the outcome of EAS. The amino group is a powerful ortho-, para-director, while the halogens (bromo and fluoro) are deactivators but also ortho-, para-directing. mnstate.edu The activating effect of the amino group dominates, making the ring much more reactive than benzene and controlling the position of substitution.

The potential sites for electrophilic attack are C4 and C6.

Position C6: This position is ortho to the amino group and meta to the fluorine and one bromine atom.

Position C4: This position is para to the amino group and ortho to a bromine atom.

Given the strong activating and directing effect of the amino group, electrophilic substitution is expected to occur primarily at the positions ortho and para to it. Steric hindrance from the adjacent bromine at C5 might slightly disfavor substitution at C4 compared to C6. Therefore, a mixture of products is likely, with the major product depending on the specific electrophile and reaction conditions.

Table 2: Directing Effects of Substituents in 3,5-Dibromo-2-fluoroaniline for EAS

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| -NH₂ | C1 | +R >> -I (Resonance Donating) | Strongly Activating | Ortho, Para (to C2, C4, C6) |

| -F | C2 | -I > +R (Inductive Withdrawing) | Deactivating | Ortho, Para (to C1, C3) |

| -Br | C3, C5 | -I > +R (Inductive Withdrawing) | Deactivating | Ortho, Para (to C2, C4, C6) |

Halogen Exchange Reactions

Polyhalogenated aromatic compounds, particularly those activated by electron-withdrawing groups like a nitro group, can undergo halogen exchange through a nucleophilic aromatic substitution (SₙAr) mechanism. wikipedia.org This pathway becomes viable because the electron-withdrawing group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgnih.gov

The SₙAr mechanism involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). This is typically the rate-determining step. nih.gov

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

For this compound, the nitro group activates the positions ortho and para to it for nucleophilic attack. Both bromine atoms (at C1 and C5) and the fluorine atom (at C2) are in activated positions.

Interconversion of Halogen Substituents (e.g., Br/F exchange)

The interconversion of halogen substituents, such as replacing a bromine atom with a fluorine atom, is a synthetically useful transformation. This is a specific type of SₙAr reaction where a halide ion acts as the nucleophile. For instance, treating this compound with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), could potentially lead to the replacement of one or both bromine atoms.

The rate of SₙAr reactions depends significantly on two factors: the electron-withdrawing ability of the activating group and the nature of the leaving group. In SₙAr reactions, the bond to the leaving group is not broken in the rate-determining step, so bond strength is less important than the ability of the halogen to stabilize the forming negative charge through its electronegativity. Consequently, the typical leaving group ability in SₙAr is F > Cl > Br > I, which is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions. masterorganicchemistry.com

Given this trend, the fluorine atom at the C2 position is the most likely leaving group if a stronger nucleophile like a thiolate or alkoxide were used. However, in a halogen exchange reaction aiming for Br/F interconversion, a high concentration of fluoride ions would be used to displace a bromide ion. The bromine atoms are located ortho (C1) and para (C5) to the nitro group, making them susceptible to nucleophilic attack. The reaction would be driven by the nucleophilicity of the fluoride source and the relative stability of the potential Meisenheimer complexes.

Table 3: Potential Halogen Exchange Reactions

| Reactant | Reagent | Potential Product(s) | Reaction Type |

| This compound | KF / High-boiling polar aprotic solvent (e.g., sulfolane) | 1-Bromo-2,5-difluoro-3-nitrobenzene or 1,2,5-trifluoro-3-nitrobenzene | SₙAr (Br/F Exchange) |

| This compound | NaI / Solvent | 1-Bromo-5-iodo-2-fluoro-3-nitrobenzene or 5-Bromo-1-iodo-2-fluoro-3-nitrobenzene | SₙAr (Finkelstein-type) frontiersin.orgresearchgate.net |

Advanced Spectroscopic Characterization and Crystallographic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1,5-Dibromo-2-fluoro-3-nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with advanced 2D NMR techniques, would provide a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents: the two bromine atoms, the fluorine atom, and the nitro group. The electronegativity and anisotropic effects of these groups will cause the proton signals to appear at lower field (higher ppm values) compared to unsubstituted benzene (δ 7.34 ppm).

Based on the substitution pattern, the two protons are at positions C4 and C6. The proton at C4 is flanked by a bromine atom and the nitro group, while the proton at C6 is situated between two bromine atoms. Due to the strong electron-withdrawing nature of the nitro group, the proton at C4 is expected to be more deshielded and thus resonate at a higher chemical shift than the proton at C6. Furthermore, coupling to the adjacent fluorine atom will split these proton signals into doublets or more complex multiplets. For comparison, spectral data for related compounds are presented in Table 1.

Table 1: ¹H NMR Data for Related Aromatic Compounds

| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 1-Fluoro-2-nitrobenzene chemicalbook.com | H-3 | 7.31 | m | |

| H-4 | 7.66 | m | ||

| H-5 | 7.33 | m | ||

| H-6 | 8.03 | m | ||

| 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene chemscene.com | H-4 | - | - | |

| H-6 | - | - | ||

| 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene sigmaaldrich.com | H-4 | - | - |

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, one for each carbon atom in the benzene ring. The chemical shifts will be influenced by the attached substituents.

The carbon atom attached to the fluorine (C2) will exhibit a large C-F coupling constant. The carbons bonded to the bromine atoms (C1 and C5) will appear at chemical shifts influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the nitro group (C3) will be significantly deshielded and appear at a downfield chemical shift. The two protonated carbons (C4 and C6) will have their chemical shifts influenced by the neighboring substituents. To illustrate the expected chemical shift ranges, ¹³C NMR data for similar compounds are provided in Table 2.

Table 2: ¹³C NMR Data for Related Aromatic Compounds

| Compound | Carbon Atom | Chemical Shift (ppm) |

|---|---|---|

| 1-Fluoro-2-nitrobenzene chemicalbook.com | C1 | - |

| C2 | - | |

| C3 | - | |

| C4 | - | |

| C5 | - | |

| C6 | - | |

| 1,4-Dibromo-2-fluorobenzene (B72686) chemicalbook.com | C1, C4 | - |

| C2 | - | |

| C3, C5, C6 | - |

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be influenced by the electronic environment created by the ortho-bromo and ortho-nitro substituents. The presence of these electron-withdrawing groups is likely to shift the fluorine resonance to a lower field compared to fluorobenzene (B45895) itself (around -113 ppm). The fluorine signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. For context, ¹⁹F NMR data for related compounds can be found in reference spectrabase.com.

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms in this compound, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between the two aromatic protons, confirming their adjacent or meta positioning.

HSQC: This spectrum would correlate each proton signal to its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons.

HMBC: This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C1, C2, C3, and C5) by observing their long-range couplings to the aromatic protons. For instance, the proton at C4 would show correlations to C2, C3, C5, and C6, while the proton at C6 would show correlations to C1, C2, C4, and C5.

While specific 2D NMR data for this compound is not available, the application of these techniques is a standard and powerful methodology for the structural elucidation of such polysubstituted aromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₆H₂Br₂FNO₂), the expected exact mass can be calculated. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with three major peaks corresponding to the presence of two ⁷⁹Br isotopes, one ⁷⁹Br and one ⁸¹Br isotope, and two ⁸¹Br isotopes, in an approximate ratio of 1:2:1.

While specific HRMS data for this compound was not found, HRMS data for a related compound, 1-bromo-4-(fluoromethyl)-2-nitrobenzene, has been reported with a calculated mass for [M+H]⁺ of 233.9561 and a found mass of 233.9559, demonstrating the high accuracy of this technique. rsc.org

Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. whitman.edulibretexts.org When this compound is subjected to electron ionization (EI), its molecular ion (M•+) is formed, which then undergoes fragmentation. The resulting fragments provide a "fingerprint" that helps confirm the molecule's constitution.

The fragmentation process is governed by the relative strengths of the chemical bonds and the stability of the resulting fragments, including carbocations and neutral radicals. chemguide.co.uk For this compound, key fragmentation pathways would be expected to involve:

Loss of the Nitro Group: Cleavage of the C-N bond, resulting in the loss of a nitro radical (•NO₂) or nitrogen dioxide. This is a common fragmentation for nitroaromatic compounds.

Loss of Halogen Atoms: The cleavage of C-Br and C-F bonds. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance, fragments containing bromine will appear as characteristic pairs of peaks (isotopic clusters) separated by two mass units.

Ring Fragmentation: The aromatic ring itself can break apart, although this typically requires higher energy.

While patents confirm the compound's mass via techniques like Liquid Chromatography-Mass Spectrometry (LCMS) justia.com, detailed, publicly available studies on the specific fragmentation pathways of this compound are not prevalent in the reviewed literature. A comprehensive analysis would involve high-resolution mass spectrometry to confirm the elemental composition of each fragment.

Vibrational Spectroscopy

Vibrational spectroscopy explores the molecular vibrations of a compound, providing crucial information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy states. innovatechlabs.com Each functional group has a characteristic absorption frequency range, making FT-IR an excellent tool for qualitative analysis. For this compound, the expected characteristic absorption bands would be used to confirm the presence of its key structural components.

Although a specific, fully assigned FT-IR spectrum for this compound is not available in the surveyed literature, the expected vibrational frequencies can be predicted based on established data for similar functional groups.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |

| Aromatic C=C | Ring Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1400 |

| Aromatic C-H | Bending (out-of-plane) | 690 - 900 |

Note: The exact positions of the peaks can be influenced by the electronic effects of the various substituents on the benzene ring.

Raman Spectroscopy (FT-Raman) for Complementary Vibrational Modes

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. horiba.com A molecular vibration is Raman-active if it causes a change in the molecule's polarizability. Generally, symmetric vibrations and bonds involving heavier atoms or non-polar groups produce strong Raman signals.

For this compound, FT-Raman spectroscopy would be particularly useful for observing:

C-Br Vibrations: The carbon-bromine bonds are expected to yield strong and characteristic Raman signals at low frequencies.

Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the substituted benzene ring would be a prominent feature.

Nitro Group Vibrations: The symmetric stretch of the NO₂ group is also typically Raman-active.

Similar to FT-IR, detailed and published FT-Raman spectral data specifically for this compound are not found in the surveyed scientific databases. Analysis of Raman shifts helps to build a complete picture of the molecule's vibrational framework. spectroscopyonline.com

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

By diffracting X-rays off a single crystal of a compound, one can determine the electron density map of the molecule and thereby solve its absolute structure. mdpi.comnih.gov This technique yields precise coordinates for each atom in the crystal's unit cell. Given that this compound is a solid at room temperature, single-crystal X-ray diffraction would be the ideal method for its structural elucidation, provided a suitable crystal can be grown. rsc.org

The process involves measuring the intensities and angles of the diffracted X-ray beams, from which the crystal lattice parameters (the dimensions of the unit cell) and the space group symmetry are determined. mpg.de Despite its commercial availability, a search of crystallographic databases did not yield a public record of the single-crystal X-ray diffraction data for this compound.

Analysis of Molecular Conformation, Bond Lengths, and Bond Angles

A solved crystal structure allows for a detailed analysis of the internal geometry of the molecule. This includes the precise measurement of all bond lengths, bond angles, and torsion (dihedral) angles, which define the molecule's conformation.

For this compound, key structural questions that would be answered by this analysis include:

Planarity of the Benzene Ring: The extent to which the bulky bromine atoms and the nitro group distort the benzene ring from perfect planarity.

Orientation of the Nitro Group: The torsion angle between the plane of the nitro group and the plane of the benzene ring is a critical parameter, influenced by steric hindrance from the adjacent fluorine and bromine atoms.

Intermolecular Interactions: The analysis would also reveal how molecules pack in the crystal, identifying non-covalent interactions such as halogen bonding (Br···O, Br···N) or π-π stacking, which stabilize the crystal lattice.

The following table illustrates the type of data that would be obtained from a full crystallographic analysis.

Table 2: Illustrative Geometric Parameters from X-ray Crystallography

| Parameter | Description | Expected Value Range |

|---|---|---|

| C-C (aromatic) | Bond length within the benzene ring | 1.37 - 1.40 Å |

| C-NO₂ | Bond length between ring and nitro group | ~1.47 Å |

| C-Br | Bond length of carbon-bromine | ~1.90 Å |

| C-F | Bond length of carbon-fluorine | ~1.35 Å |

| C-C-C (aromatic) | Internal bond angle of the benzene ring | ~120° |

| O-N-O | Bond angle within the nitro group | ~125° |

Note: These are generalized values; precise measurements for this compound would require experimental data.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-bromo-2-fluoro-3-nitro-benzene |

| 1,3-Dibromo-2-fluoro-5-nitrobenzene |

| Nitrogen dioxide |

Investigation of Inter- and Intramolecular Interactions (e.g., C–H···O, C–H···X, X···O contacts)

In the absence of a specific crystal structure for 1,3-Dibromo-2-fluoro-5-nitrobenzene, the anticipated inter- and intramolecular interactions can be inferred from analyses of similar molecules. The molecular structure contains several potential donors and acceptors for weak interactions that are crucial in stabilizing the crystal lattice.

The primary interactions expected to govern the crystal structure include:

Halogen Bonds (X···O and X···X): The bromine and fluorine atoms, particularly bromine, can act as halogen bond donors, forming directional interactions with electronegative atoms. The oxygen atoms of the nitro group are strong halogen bond acceptors. Therefore, Br···O interactions are highly probable and would likely play a significant role in the molecular packing. In analogous structures like 1,2,3-tribromo-5-nitrobenzene, intermolecular Br···Br contacts, specifically type-II halogen bonds where the C–Br···Br angle is close to 90°, are observed to direct the crystal packing. ambeed.com Similarly, in 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene, strong O···Br contacts are the main interactions stabilizing the crystal structure. apolloscientific.co.uk

C–H···O and C–H···X Hydrogen Bonds: The two aromatic hydrogen atoms (C–H) on the benzene ring are potential hydrogen bond donors. They can form weak hydrogen bonds with the oxygen atoms of the nitro group (C–H···O) or the halogen atoms (C–H···F, C–H···Br) of neighboring molecules. These interactions, while weaker than conventional hydrogen bonds, often work in concert to build up a stable three-dimensional network.

The table below presents documented intermolecular contacts in a related compound, illustrating the nature of these interactions.

Table 1: Examples of Intermolecular Contacts in a Related Halogenated Nitrobenzene (B124822)

| Interaction Type | Donor | Acceptor | Distance (Å) | Compound Reference |

|---|---|---|---|---|

| Halogen Bond | C–Br | Br | Variable | 1,2,3-tribromo-5-nitrobenzene ambeed.com |

| Halogen Bond | C–Br | O (nitro) | 3.150 - 3.201 | 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene apolloscientific.co.uk |

This table is illustrative and based on data from analogous compounds due to the lack of specific experimental data for 1,3-Dibromo-2-fluoro-5-nitrobenzene.

Elucidation of Crystal Packing Motifs and Supramolecular Architectures

The supramolecular architecture of 1,3-Dibromo-2-fluoro-5-nitrobenzene would be a direct consequence of the interplay between the intermolecular forces discussed above. Halogen bonds, particularly the relatively strong Br···O and potentially Br···Br interactions, are expected to be the primary drivers of the crystal packing. ambeed.comapolloscientific.co.uk

Studies on Disorder and Polymorphism in Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in molecular solids, particularly in molecules with conformational flexibility or multiple competing intermolecular interaction sites. For 1,3-Dibromo-2-fluoro-5-nitrobenzene, polymorphism is a distinct possibility. Different crystallization conditions (e.g., solvent, temperature) could favor different packing arrangements, leading to polymorphs with varying stabilities and physical properties.

Positional or orientational disorder is also plausible. This could manifest in several ways:

Whole-Molecule Disorder: The entire molecule might occupy multiple positions within the crystal lattice, leading to an average structure observed by diffraction.

Nitro Group Disorder: The nitro group (–NO₂) is known to exhibit rotational disorder in some crystal structures, where it can flip between two or more orientations. This is especially common when the steric hindrance from adjacent substituents is not overwhelmingly restrictive.

To date, no specific studies on polymorphism or disorder for 1,3-Dibromo-2-fluoro-5-nitrobenzene have been reported in the scientific literature. Investigating these aspects would require systematic crystallization screening and detailed crystallographic analysis, which could reveal different solid-state forms of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a polysubstituted benzene (B151609) ring like 1,5-Dibromo-2-fluoro-3-nitrobenzene, these calculations can elucidate the complex interplay between the electron-withdrawing nitro group and the halogen substituents.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. researchgate.netunpatti.ac.id The B3LYP functional, a hybrid functional, is commonly employed for such studies as it provides a good balance between accuracy and computational cost. researchgate.netjcsp.org.pk DFT calculations can determine the ground state energy, electron density distribution, and other electronic properties of this compound. researchgate.net These calculations form the basis for geometry optimization, vibrational frequency analysis, and reactivity predictions. For substituted nitrobenzenes, DFT has been successfully used to study their electronic properties and reactivity. unpatti.ac.idsmf.mx

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure of the molecule. For this compound, the benzene ring is expected to be nearly planar. However, steric hindrance between the adjacent bromine, fluorine, and nitro groups may cause the nitro group to twist slightly out of the plane of the benzene ring. mdpi.com This twisting can influence the molecule's electronic properties and reactivity. DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Table 1: Predicted Geometrical Parameters for this compound (Note: These are estimated values based on analogous compounds.)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.88 Å |

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.48 Å |

| N-O Bond Length | ~1.23 Å |

| C-C Bond Length (aromatic) | 1.39 - 1.41 Å |

| C-C-C Bond Angle (aromatic) | 118 - 122° |

| O-N-O Bond Angle | ~124° |

Data extrapolated from studies on similar halogenated nitrobenzenes. jcsp.org.pkscirp.org

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dtic.milnih.govchemrxiv.org For this compound, the MEP map would show regions of negative potential (electron-rich) and positive potential (electron-poor). The most negative potential is expected to be localized over the oxygen atoms of the highly electronegative nitro group, making them susceptible to electrophilic attack. acs.org Regions of positive potential are likely to be found around the hydrogen atoms of the benzene ring. Interestingly, halogen atoms can also exhibit regions of positive potential, known as a σ-hole, which allows for "halogen bonding," a type of non-covalent interaction. researchgate.netjcsp.org.pkdtic.mil

Natural Bond Orbital (NBO) analysis can provide a more quantitative picture of charge distribution by calculating the partial charges on each atom.

Table 2: Conceptual NBO Charges for this compound (Note: These are conceptual values based on general principles and data for analogous compounds.)

| Atom | Predicted NBO Charge (e) |

| O (nitro) | Highly Negative |

| N (nitro) | Positive |

| C (attached to NO2) | Slightly Positive |

| C (attached to Br/F) | Positive |

| Br, F | Negative |

| H | Slightly Positive |

Based on general trends observed in substituted nitrobenzenes. smf.mx

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. unpatti.ac.idresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netsmf.mx

For this compound, the presence of multiple electron-withdrawing groups (two bromines, one fluorine, and a nitro group) is expected to significantly lower the energies of both the HOMO and LUMO. This would lead to a relatively large HOMO-LUMO gap, suggesting high stability and low reactivity.

Table 3: Estimated FMO Properties for this compound (Note: These are estimated values based on analogous compounds.)

| Property | Predicted Value (eV) |

| HOMO Energy | -7.0 to -8.0 |

| LUMO Energy | -3.0 to -4.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Data extrapolated from studies on substituted nitrobenzenes. smf.mxresearchgate.netresearchgate.net

Spectroscopic Property Predictions

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (FT-IR and Raman) of molecules. researchgate.netrsc.org The calculated frequencies can be used to assign the vibrational modes observed in experimental spectra. It is common practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors in the calculations. scirp.org

For this compound, the predicted vibrational spectrum would show characteristic bands for the nitro group, carbon-halogen bonds, and the benzene ring.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are estimated values based on analogous compounds.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| NO₂ asymmetric stretching | ~1530 - 1570 |

| NO₂ symmetric stretching | ~1330 - 1370 |

| C-F stretching | ~1100 - 1200 |

| C-N stretching | ~850 - 900 |

| C-Br stretching | ~550 - 650 |

| NO₂ wagging | ~700 - 750 |

| Aromatic C-H stretching | >3000 |

Data extrapolated from studies on halogenated nitrobenzenes. scirp.orgresearchgate.net

Calculation of NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical methods is a powerful tool for structural elucidation and verification. For a molecule like this compound, with its distinct magnetic nuclei (¹H, ¹³C, ¹⁹F), computational approaches, particularly Density Functional Theory (DFT), provide valuable data for assigning experimental spectra.

Detailed Research Findings: Methods such as DFT, using functionals like B3LYP or ωB97XD, combined with appropriate basis sets (e.g., 6-31+G(d,p) or aug-cc-pvdz), are commonly used to calculate NMR shielding tensors. nih.govworktribe.com These tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. researchgate.net

For multifluorinated aromatic compounds, computational predictions are crucial for assigning specific fluorine signals in complex spectra. nih.gov The accuracy of these predictions can be enhanced by applying linear scaling factors to correct for systematic errors in the calculations. nih.gov Studies have shown that with these corrections, the mean absolute deviation between computed and experimental ¹⁹F shifts can be as low as 2.1 ppm. nih.gov While specific calculations for this compound are not extensively published, the established methodologies allow for a reliable prediction of its NMR spectrum. The electron-withdrawing nitro group and the halogens would significantly influence the chemical shifts of the aromatic protons and carbons, causing them to appear at lower fields (higher ppm values).

Below is an interactive table illustrating the predicted NMR chemical shifts for this compound based on established computational methods and known substituent effects.

| Atom Type | Predicted Chemical Shift (ppm) | Rationale |

| ¹H NMR | ||

| H-4 | 8.2 - 8.4 | Deshielded by the para nitro group and ortho bromine. |

| H-6 | 8.0 - 8.2 | Deshielded by the ortho bromine and meta nitro group. |

| ¹³C NMR | ||

| C-1 (C-Br) | 110 - 115 | Shielded by bromine, but deshielded by adjacent fluorine. |

| C-2 (C-F) | 155 - 160 (d, ¹JCF ≈ 250 Hz) | Strong deshielding due to fluorine's electronegativity and large C-F coupling. |

| C-3 (C-NO₂) | 148 - 152 | Deshielded by the strongly electron-withdrawing nitro group. |

| C-4 (C-H) | 128 - 132 | Influenced by adjacent nitro and bromine groups. |

| C-5 (C-Br) | 112 - 117 | Shielded by bromine, less influenced by the nitro group. |

| C-6 (C-H) | 135 - 140 | Deshielded by adjacent bromine and fluorine atoms. |

| ¹⁹F NMR | ||

| F-2 | -95 to -115 | Typical range for a fluoroaromatic, influenced by adjacent bromo and nitro groups. worktribe.com |

Note: The values in this table are estimates based on computational chemistry principles and have not been derived from a specific published experimental study on this exact molecule.

Reactivity and Mechanistic Computational Studies

Computational chemistry provides essential tools to explore the reactivity of this compound and to elucidate the mechanisms of its reactions.

Transition State Characterization for Reaction Pathways

The characterization of transition states (TS) is fundamental to understanding reaction kinetics and mechanisms. For this compound, this is particularly relevant for nucleophilic aromatic substitution (SₙAr) reactions, where a nucleophile replaces one of the halogen atoms. Computational methods can locate the TS structure, which represents the highest energy point along the reaction coordinate.

Detailed Research Findings: TS analysis helps to determine the activation energy (the energy barrier for the reaction) and to distinguish between different possible mechanisms. For instance, in SₙAr reactions, the mechanism can be a classical two-stage process involving a stable Meisenheimer intermediate, or a concerted process where bond-breaking and bond-forming occur simultaneously. researchgate.net Computational studies on similar polyhalogenated benzenes have sometimes failed to locate a stable intermediate when the leaving group is chloride or bromide, suggesting a concerted mechanism where the TS is the only critical point on the pathway. researchgate.net By characterizing the TS for the substitution of each halogen in this compound, chemists can predict reaction rates and understand the mechanistic details that govern its reactivity.

Prediction of Regioselectivity in Substitution Reactions

Due to the presence of three different halogen atoms, a key question for this compound is regioselectivity: which site is most reactive in a substitution reaction? The compound is highly electron-deficient due to the nitro group, making it susceptible to nucleophilic attack.

Detailed Research Findings: Computational models are highly effective at predicting the regioselectivity of SₙAr reactions. researchgate.net The primary method involves calculating the relative stabilities of the possible isomeric intermediates (Meisenheimer complexes) that would form upon nucleophilic attack at each carbon bearing a halogen. researchgate.net The reaction pathway with the most stable intermediate is generally the favored one. The stability is determined by the ability of the substituents to delocalize the negative charge of the complex. The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate, particularly when it is ortho or para to the site of attack. In this compound, the nitro group is ortho to the C-2 (fluoro) and C-4 (hydrogen) positions and meta to the C-1 and C-5 (bromo) positions. Computational analysis would likely show that attack at C-2 is favored due to the powerful stabilization from the adjacent nitro group, despite the C-F bond being stronger than the C-Br bonds.

| Site of Nucleophilic Attack | Key Stabilizing/Destabilizing Factors | Predicted Relative Energy of Intermediate |

| C-1 (Br leaving group) | Meta to -NO₂ group (less stabilization) | Higher |

| C-2 (F leaving group) | Ortho to -NO₂ group (strong stabilization) | Lowest |

| C-5 (Br leaving group) | Meta to -NO₂ group (less stabilization) | Higher |

Analysis of Electron Transfer Processes

Electron transfer (ET) processes are another class of reactions that can be studied computationally. For a molecule as electron-deficient as this compound, its ability to accept an electron to form a radical anion is a key aspect of its reactivity.

Detailed Research Findings: The propensity for a molecule to participate in single-electron transfer (SET) reactions can be assessed by calculating its electron affinity and analyzing its frontier molecular orbitals. The Lowest Unoccupied Molecular Orbital (LUMO) is particularly important; a low LUMO energy indicates that the molecule is a good electron acceptor. The powerful electron-withdrawing nitro group in this compound significantly lowers the energy of its LUMO, making it a prime candidate for forming a stable radical anion. Computational studies can map the spin density of this radical anion to predict which sites are most likely to react further, for example, through the loss of a halide anion in a dissociative electron attachment process.

Advanced Theoretical Approaches

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that translates complex wavefunctions into a simple, intuitive Lewis-like picture of chemical bonding. It provides detailed insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization. molfunction.comijnc.ir

Detailed Research Findings: NBO analysis quantifies delocalization by examining donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uba.ar For this compound, key interactions would include the delocalization of electron density from the lone pairs (LP) of the halogen atoms into the antibonding π* orbitals of the benzene ring (LP(X) → π*). The strength of these interactions is evaluated using second-order perturbation theory and is given as a stabilization energy, E(2).

A hypothetical NBO analysis would likely reveal:

Strong delocalization from the nitro group's oxygen lone pairs into the ring system.

Hyperconjugative interactions between the halogen lone pairs and the ring's antibonding orbitals. The fluorine atom's lone pairs are typically less available for donation than those of bromine due to fluorine's high electronegativity.

The analysis of the C-F and C-Br antibonding orbitals (σ*) would show significant electron delocalization from the ring into these orbitals, weakening the carbon-halogen bonds and explaining their lability in SₙAr reactions.

This analysis provides a quantitative basis for understanding the electronic effects that govern the molecule's stability and reactivity. ajchem-b.com

| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) | Interpretation |

| LP (F) | π* (C1-C6) | Low | Limited delocalization due to fluorine's high electronegativity. |

| LP (Br) | π* (C4-C5) | Moderate | Bromine is more polarizable, allowing for greater electron donation. |

| π (C5-C6) | π* (C3-C4) | High | Significant intramolecular charge transfer towards the nitro group. |

| LP (O) of NO₂ | π* (C2-C3) | Very High | Strong resonance stabilization of the system by the nitro group. |

Note: The E(2) values are illustrative estimates to demonstrate the principles of NBO analysis.

Non-Linear Optical (NLO) Properties Determination

The NLO properties of aromatic compounds are primarily dictated by the nature and substitution pattern of electron-donating and electron-accepting groups on the aromatic ring. In this compound, the nitro group (-NO2) acts as a strong electron-withdrawing group (acceptor), while the halogen atoms (bromo and fluoro) are also electronegative and can influence the electronic distribution within the molecule. This arrangement can lead to significant intramolecular charge transfer (ICT), a key factor for a high NLO response.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. research-nexus.netrug.nl These calculations can provide insights into the molecular geometry, electronic structure, and the response of the molecule to an external electric field. Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The first hyperpolarizability (β) is of particular interest as it is a measure of the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG).

Research Findings from Analogous Compounds

In the absence of direct studies on this compound, the NLO properties of structurally related substituted nitrobenzenes can provide valuable insights. For instance, studies on nitroaniline isomers (ortho-, meta-, and para-nitroaniline) have been extensively conducted to understand the effect of substituent position on NLO properties. researchgate.netnih.govacs.org It has been generally observed that para-substituted derivatives, where the electron-donating and electron-accepting groups are at opposite ends of the molecule, exhibit the largest first hyperpolarizability (β) values due to efficient intramolecular charge transfer. nih.gov

Theoretical studies on various substituted nitrobenzene (B124822) and other aromatic compounds consistently utilize DFT methods with different functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to calculate NLO parameters. globalresearchonline.netresearchgate.net The results of these calculations are often compared with a standard reference material, such as urea, to evaluate the potential of the new compound for NLO applications. researchgate.net

The following tables present representative data from computational studies on analogous halogenated and nitrated aromatic compounds. This data is intended to be illustrative of the types of values that might be expected for this compound.

Table 1: Calculated NLO Properties of Representative Substituted Benzenes

| Compound | Method | Dipole Moment (μ) [Debye] | Average Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |

| Nitrobenzene | DFT/B3LYP | 4.22 | 82.3 | 238 |

| p-Nitroaniline | DFT/B3LYP | 6.87 | 102.1 | 8645 |

| 1,2,3-Trichloro-4-nitrobenzene | DFT/B3LYP/6-311++G(d,p) | 3.4734 | - | - |

Note: The values presented are from different computational studies and are for illustrative purposes only. The exact values for this compound would require specific calculations for that molecule.

The first hyperpolarizability (β) is a tensor quantity, and its total magnitude is often reported. The individual tensor components provide detailed information about the directionality of the NLO response. For a molecule to have a non-zero β value, it must be non-centrosymmetric. The arrangement of substituents in this compound results in a non-centrosymmetric structure, suggesting that it should possess a non-zero first hyperpolarizability.

Table 2: Components of the First Hyperpolarizability (β) for a Representative Nitroaromatic Compound (in a.u.)

| Component | Value |

| β_xxx | - |

| β_xyy | - |

| β_xzz | - |

| β_yyy | - |

| β_yzz | - |

| β_yxx | - |

| β_zzz | - |

| β_zxx | - |

| β_zyy | - |

| β_total | - |

Note: Specific component values for this compound are not available and would need to be determined through dedicated computational analysis.

Applications of 1,5 Dibromo 2 Fluoro 3 Nitrobenzene in Advanced Organic Synthesis and Materials Science

Role as a Key Organic Building Block

1,5-Dibromo-2-fluoro-3-nitrobenzene is a highly functionalized aromatic compound that serves as a fundamental component for the bottom-up assembly of intricate molecular structures. chemicalbook.com The presence of bromo, fluoro, and nitro functional groups on the benzene (B151609) core makes it a versatile substrate in medicinal chemistry, organic chemistry, and material chemistry. chemicalbook.com Organic building blocks like this are essential for creating complex architectures such as supra-molecular complexes, metal-organic frameworks, and other organic molecular constructs. chemicalbook.com

The strategic placement of two bromine atoms allows for participation in various cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, which are powerful methods for forming carbon-carbon bonds. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orglibretexts.orgnih.gov This capability is fundamental to the synthesis of larger, more complex aromatic systems. The electron-withdrawing nature of the nitro group and the fluorine atom activates the benzene ring for nucleophilic aromatic substitution, providing another avenue for molecular elaboration. sigmaaldrich.com The fluorine atom, in particular, can modulate physical and chemical properties like stability, reactivity, and lipophilicity with minimal steric impact. sigmaaldrich.com This combination of reactive sites makes this compound a sought-after starting material for synthesizing a diverse array of functionalized molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1692892-66-2 |

| Molecular Formula | C₆H₂Br₂FNO₂ |

| Molecular Weight | 298.89 g/mol |

| Appearance | Solid |

| Boiling Point | 289.2 ± 35.0 °C at 760 mmHg |

This data is compiled from publicly available chemical supplier information.

Synthesis of Multi-Functionalized Aromatic Scaffolds

The unique arrangement of reactive sites on this compound makes it an ideal starting point for the synthesis of multi-functionalized aromatic scaffolds, which are key components in various advanced materials.

Construction of Complex Polyaromatic Systems